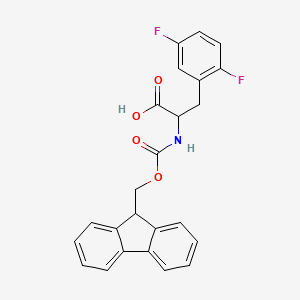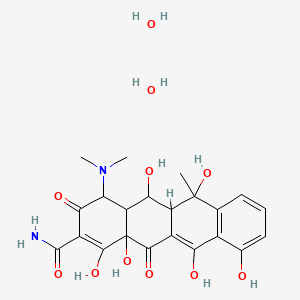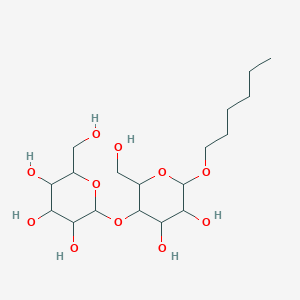
P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” is a synthetic oligonucleotide sequence. This sequence is composed of deoxyribonucleotides, which are the building blocks of DNA. Each segment represents a specific deoxyribonucleotide: deoxythymidine (dThd), deoxycytidine (dCyd), deoxyadenosine (dAdo), and deoxyguanosine (dGuo). These sequences are crucial in various fields of scientific research, including genetics, molecular biology, and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” typically involves solid-phase synthesis. This method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support. The process includes:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the first nucleotide.
Coupling: Addition of the next nucleotide, which is activated by a coupling reagent.
Capping: Inactivation of any unreacted 5’-hydroxyl groups to prevent errors.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.
Industrial Production Methods
Industrial production of oligonucleotides involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual synthesis but on a larger scale and with greater efficiency. The process is monitored and controlled to ensure the purity and accuracy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oligonucleotides can undergo various chemical reactions, including:
Oxidation: Conversion of phosphite triesters to phosphate triesters.
Reduction: Rarely used but can be applied to modify specific nucleotides.
Substitution: Introduction of modified nucleotides or functional groups.
Common Reagents and Conditions
Coupling Reagents: Tetrazole, benzotriazole, and other activators.
Oxidizing Agents: Iodine in water or pyridine.
Protecting Groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group, benzoyl, and isobutyryl for the bases.
Major Products
The primary product is the desired oligonucleotide sequence. Side products may include truncated sequences or sequences with incorrect nucleotide insertions, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” have numerous applications in scientific research:
Genetics: Used as probes or primers in DNA sequencing and polymerase chain reaction (PCR).
Molecular Biology: Employed in gene synthesis, gene editing, and studying gene expression.
Medicine: Applied in the development of antisense therapies, RNA interference (RNAi) treatments, and as diagnostic tools.
Industry: Utilized in the production of genetically modified organisms (GMOs) and in synthetic biology for the creation of novel biological systems.
Wirkmechanismus
The mechanism of action of oligonucleotides depends on their specific application:
Antisense Therapy: Oligonucleotides bind to complementary mRNA sequences, blocking translation and reducing the production of target proteins.
RNA Interference: Small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to degrade target mRNA.
Gene Editing: Oligonucleotides can serve as templates for homologous recombination or as guides for CRISPR-Cas9 systems to introduce specific genetic modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Oligonucleotides: Similar sequences with different nucleotide compositions.
Peptide Nucleic Acids (PNAs): Synthetic polymers that mimic DNA or RNA but have a peptide backbone.
Locked Nucleic Acids (LNAs): Modified RNA nucleotides with increased binding affinity and stability.
Uniqueness
The uniqueness of “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” lies in its specific sequence, which determines its binding properties and functionality in various applications. Its precise design allows for targeted interactions with complementary nucleic acid sequences, making it a valuable tool in research and therapeutic contexts.
Eigenschaften
Molekularformel |
C194H249N67O125P20 |
|---|---|
Molekulargewicht |
6139 g/mol |
IUPAC-Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C194H249N67O125P20/c1-77-40-248(188(280)235-167(77)263)130-20-84(262)104(348-130)47-329-388(290,291)375-92-28-138(250-42-79(3)169(265)237-190(250)282)356-112(92)55-339-403(320,321)383-100-36-146(258-73-217-153-163(258)227-178(204)231-174(153)270)364-120(100)63-344-393(300,301)372-89-25-135(246-18-12-128(199)225-186(246)278)353-110(89)53-334-400(314,315)380-97-33-143(255-70-214-150-157(201)208-67-211-160(150)255)362-118(97)61-342-405(324,325)385-102-38-148(260-75-219-155-165(260)229-180(206)233-176(155)272)366-122(102)65-346-398(310,311)378-95-31-141(253-45-82(6)172(268)240-193(253)285)357-113(95)56-336-391(296,297)370-87-23-133(244-16-10-126(197)223-184(244)276)349-106(87)49-330-390(294,295)369-86-22-132(243-15-9-125(196)222-183(243)275)352-109(86)52-333-396(306,307)376-93-29-139(251-43-80(4)170(266)238-191(251)283)358-114(93)57-337-397(308,309)377-94-30-140(252-44-81(5)171(267)239-192(252)284)360-116(94)59-340-404(322,323)384-101-37-147(259-74-218-154-164(259)228-179(205)232-175(154)271)365-121(101)64-345-394(302,303)373-90-26-136(247-19-13-129(200)226-187(247)279)354-111(90)54-335-401(316,317)381-98-34-144(256-71-215-151-158(202)209-68-212-161(151)256)363-119(98)62-343-406(326,327)386-103-39-149(261-76-220-156-166(261)230-181(207)234-177(156)273)367-123(103)66-347-399(312,313)379-96-32-142(254-46-83(7)173(269)241-194(254)286)359-115(96)58-338-402(318,319)382-99-35-145(257-72-216-152-159(203)210-69-213-162(152)257)361-117(99)60-341-392(298,299)371-88-24-134(245-17-11-127(198)224-185(245)277)350-107(88)50-331-389(292,293)368-85-21-131(242-14-8-124(195)221-182(242)274)351-108(85)51-332-395(304,305)374-91-27-137(355-105(91)48-328-387(287,288)289)249-41-78(2)168(264)236-189(249)281/h8-19,40-46,67-76,84-123,130-149,262H,20-39,47-66H2,1-7H3,(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H2,195,221,274)(H2,196,222,275)(H2,197,223,276)(H2,198,224,277)(H2,199,225,278)(H2,200,226,279)(H2,201,208,211)(H2,202,209,212)(H2,203,210,213)(H,235,263,280)(H,236,264,281)(H,237,265,282)(H,238,266,283)(H,239,267,284)(H,240,268,285)(H,241,269,286)(H2,287,288,289)(H3,204,227,231,270)(H3,205,228,232,271)(H3,206,229,233,272)(H3,207,230,234,273) |
InChI-Schlüssel |
VQWNELVFHZRFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)O)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)
![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
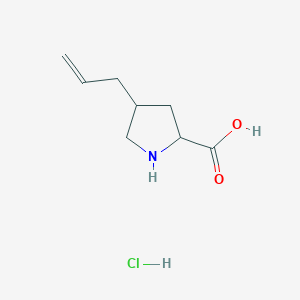
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
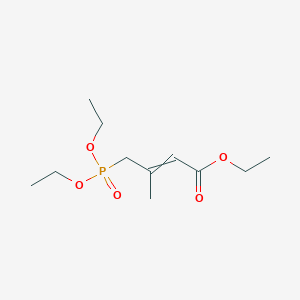
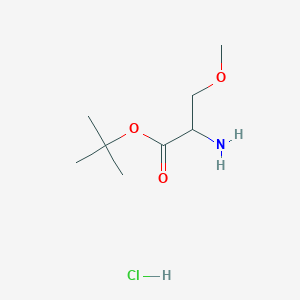
![4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)

